6-Bromo-8-methylimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3 It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride can be used for reduction.
Major Products
Substitution Reactions: Products include 6-amino-8-methylimidazo[1,2-a]pyrazine, 6-thio-8-methylimidazo[1,2-a]pyrazine, and 6-alkoxy-8-methylimidazo[1,2-a]pyrazine.
Oxidation Reactions: Products include 6-bromo-8-formylimidazo[1,2-a]pyrazine and 6-bromo-8-carboxyimidazo[1,2-a]pyrazine.
Reduction Reactions: Products include 8-methylimidazo[1,2-a]pyrazine and other reduced derivatives.
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the imidazo[1,2-a]pyrazine ring system can interact with biological targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-8-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 8th position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNSJYVSIJRLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284358 |
Source
|
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-50-5 |
Source
|
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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